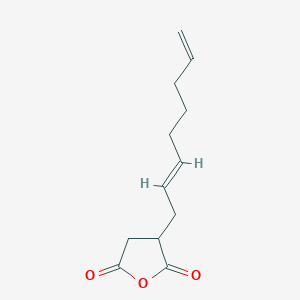

(2,7-Octadien-1-yl)succinic Anhydride

Description

Significance in Contemporary Chemical Science

The significance of (2,7-Octadien-1-yl)succinic Anhydride (B1165640) in modern chemistry stems from its role as a reactive chemical intermediate and its utility in polymer science and materials chemistry. As a member of the ASA family, it shares characteristics with other well-studied compounds like octadecenyl succinic anhydride and dodecenyl succinic anhydride (DDSA). wikipedia.orgrqbindustry.comresearchgate.net

ASAs are widely recognized for their application as sizing agents in the paper industry, where they impart water resistance to cellulose (B213188) fibers. wikipedia.orgresearchgate.netencyclopedia.pub The anhydride ring reacts with the hydroxyl groups of cellulose to form ester bonds, while the hydrophobic alkenyl chain orients itself to create a water-repellent surface. wikipedia.orgnih.gov Although research often focuses on longer-chain ASAs for this purpose, the fundamental chemistry is applicable to (2,7-Octadien-1-yl)succinic Anhydride.

A significant area of application for succinic anhydrides is as curing agents or hardeners for epoxy resins. rqbindustry.combroadview-tech.comazom.com The anhydride group reacts with both the epoxide and hydroxyl groups in the resin, leading to a highly cross-linked, durable thermoset material. azom.com Research has shown that varying the length and structure of the alkenyl side chain on the succinic anhydride molecule can tailor the thermal and mechanical properties of the cured epoxy. researchgate.net For instance, increasing the side chain length in a series of ASAs was found to decrease the glass transition temperature (Tg), tensile strength, and impact strength of the resulting cured resin, while imparting flexibility. researchgate.net This suggests that this compound could be used to produce epoxy resins with a specific balance of properties.

Furthermore, ASAs are used as precursors in the synthesis of other industrial additives. taylorandfrancis.comtaylorandfrancis.com For example, they are reacted with primary amines to produce succinimides, which are common components in dispersants for lubricant oils. taylorandfrancis.com

Historical Context of Alkenyl Succinic Anhydride Research

The study of Alkenyl Succinic Anhydrides dates back to at least 1936, when a patent described the reaction of maleic anhydride with unsaturated alkenes derived from the cracking of petroleum. wikipedia.org This early work focused on synthesizing the compounds by reacting the components at high temperatures (200 °C) in an autoclave. wikipedia.org However, the use of these compounds as paper sizing agents was not mentioned in the initial patents. wikipedia.org

The application of ASAs for hydrophobizing cellulose-based products emerged in the 1960s, following the introduction of solid alkylketene dimers (AKDs) in the 1950s. wikipedia.orgtappi.org ASAs were developed as a liquid alternative to AKDs by O. B. Wurzburg and E. D. Mazzarella of the National Starch and Chemical Company, who introduced them as sizing agents for neutral to alkaline papermaking conditions in 1963. researchgate.netencyclopedia.pubnih.gov This development was significant as it helped the paper industry transition from acid-based processes using rosin (B192284) and alum to alkaline processes that could use calcium carbonate as a filler. researchgate.nettappi.org

The mechanism of how ASAs interact with cellulose has been a subject of ongoing research and debate for decades. nih.gov The widely proposed mechanism involves the formation of a covalent ester bond between the anhydride and the hydroxyl groups on the cellulose fibers. encyclopedia.pubnih.gov However, the efficiency of this reaction and the exact nature of the bonding have been questioned and studied extensively over the last 60 years. nih.gov

The synthesis of ASAs has also evolved. The foundational "ene reaction" involves reacting an olefin with maleic anhydride. taylorandfrancis.comresearchgate.net Research has explored various reaction parameters and catalysts to improve yield and purity. scispace.com For instance, a 1972 patent described a method of preparing ASAs by first thermally reacting olefinic polymers with maleic anhydride to a point of incomplete reaction, followed by the addition of a small amount of chlorine to continue the reaction. scispace.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | ASA |

| Succinic Anhydride | - |

| Maleic Anhydride | MA |

| Alkenyl Succinic Anhydride | ASA |

| Alkyl Ketene Dimer | AKD |

| Dodecenyl Succinic Anhydride | DDSA |

| Octadecenyl Succinic Anhydride | ODSA |

| Calcium Carbonate | - |

| Rosin | - |

| Alum | - |

| Succinimide | - |

| Polyisobutylene | - |

| Chlorine | - |

| Cellulose | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2E)-octa-2,7-dienyl]oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIQJMUYUKAKNX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC/C=C/CC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264127 | |

| Record name | Succinic anhydride, (2,7-octadienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14620-85-0, 142826-45-7 | |

| Record name | Succinic anhydride, (2,7-octadienyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14620-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride, (2,7-octadienyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Octadien 1 Yl Succinic Anhydride

Ene Reaction Pathways for (2,7-Octadien-1-yl)succinic Anhydride (B1165640) Synthesis

The fundamental approach to synthesizing (2,7-Octadien-1-yl)succinic Anhydride is the ene reaction between 2,7-octadiene and maleic anhydride. This reaction can be induced thermally or facilitated by catalysts, each method presenting distinct advantages and challenges. The reaction is believed to proceed through a concerted mechanism, avoiding the formation of cyclobutane derivatives, which would be indicative of a stepwise radical pathway rsc.org.

Catalytic Approaches in Ene Reactions

Lewis acids are prominent catalysts for the ene reaction as they can accelerate the reaction by making the enophile, maleic anhydride, more electron-deficient nsf.gov. This enhancement of electrophilicity promotes the interaction with the ene, 2,7-octadiene. Computational studies on related systems have shown that stronger Lewis acids can significantly lower the activation energy of the reaction nsf.gov. For instance, aluminum chloride (AlCl₃) has been identified as a highly active catalyst in the ene reaction between maleic anhydride and polyisobutylene, a structurally related ene nsf.gov. The catalytic cycle involves the coordination of the Lewis acid to the carbonyl oxygen of maleic anhydride, thereby increasing its reactivity towards the diene.

While homogeneous Lewis acid catalysts are effective, their separation from the reaction mixture can be challenging. Consequently, research has also focused on solid acid catalysts. For the synthesis of other alkenyl succinic anhydrides, solid acid catalysts like SO₄²⁻/TiO₂ have been employed, demonstrating high activity and good stability acs.org. The use of such heterogeneous catalysts simplifies the purification process and allows for catalyst recycling, aligning with the principles of green chemistry.

Table 1: Comparison of Catalytic Approaches for Ene Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Lewis Acids | AlCl₃, SnCl₄ | High activity, mild reaction conditions possible | Difficult to separate from product, potential for corrosion |

| Heterogeneous Solid Acids | SO₄²⁻/TiO₂ | Easy separation and recycling, reduced waste | Potentially lower activity than homogeneous counterparts, may require higher temperatures |

Thermal Conditions in Ene Reactions

The ene reaction for the synthesis of alkenyl succinic anhydrides can also be carried out under thermal conditions, typically at elevated temperatures, often exceeding 200°C core.ac.uk. The reaction generally follows second-order kinetics and can proceed without a solvent rsc.org. The high temperatures are necessary to overcome the activation energy barrier of the reaction.

In the absence of a catalyst, the reaction is driven solely by heat. Studies on the thermal ene reaction of maleic anhydride with various alkenes have shown that the reaction proceeds cleanly, with minimal side reactions when reaction parameters are carefully controlled rsc.org. However, the high temperatures can sometimes lead to the decomposition of reactants or products, or the formation of polymeric byproducts uoc.gr.

Regioselectivity and Stereoselectivity in Ene Adduct Formation

The ene reaction between an unsymmetrical diene like 2,7-octadiene and maleic anhydride can theoretically lead to different regioisomers and stereoisomers. The regioselectivity is determined by which allylic hydrogen is transferred and which end of the double bond of the enophile forms the new sigma bond. In the case of 1,6-dienes, a related system, intramolecular ene reactions preferentially form five-membered rings nih.gov. For intermolecular reactions, the regioselectivity is influenced by both steric and electronic factors.

The stereochemistry of the ene reaction is also a critical aspect. The reaction can proceed through either an endo or exo transition state. Studies on the ene reaction of maleic anhydride with various alkenes suggest a preference for an exo transition state, leading to the formation of a trans-configured product rsc.org. However, the presence of certain substituents on the diene can influence the stereochemical outcome nih.gov. For instance, in intramolecular ene reactions of 1,6-dienes, the presence of activating groups can favor the formation of the trans product due to more stabilizing orbital and electrostatic interactions in the transition state nih.gov.

Optimization of Reaction Parameters (e.g., Temperature, Molar Ratios, Reaction Time)

The yield and purity of this compound are highly dependent on the optimization of reaction parameters.

Temperature: In thermal reactions, a temperature range of 180°C to 250°C is often employed googleapis.com. Higher temperatures generally lead to faster reaction rates but can also increase the formation of undesirable byproducts core.ac.ukresearchgate.net. For catalytic reactions, the use of a highly active catalyst can allow for lower reaction temperatures acs.org.

Molar Ratios: The molar ratio of 2,7-octadiene to maleic anhydride is a crucial parameter. Using an excess of the diene can help to ensure complete conversion of the maleic anhydride and can sometimes help to minimize polymerization of the anhydride. In the synthesis of other alkenyl succinic anhydrides, molar ratios of alkene to maleic anhydride ranging from 1:1 to 3:1 have been investigated acs.org.

Reaction Time: The optimal reaction time is a balance between achieving high conversion and minimizing the formation of degradation or side products. Reaction times can range from a few hours to over 20 hours, depending on the temperature and catalyst used googleapis.comresearchgate.net. For instance, in the synthesis of a similar alkenyl succinic anhydride from high-oleic sunflower oil methyl esters, a reaction time of 8-10 hours was found to be a good compromise between yield and the formation of side products core.ac.uk.

Table 2: Illustrative Optimization of Reaction Parameters for Alkenyl Succinic Anhydride Synthesis (General)

| Parameter | Range | Effect on Yield | Effect on Purity |

| Temperature | 180 - 250 °C | Increases with temperature up to an optimum, then may decrease due to decomposition. | Can decrease at very high temperatures due to side reactions. |

| Molar Ratio (Alkene:Anhydride) | 1:1 to 3:1 | Generally increases with excess alkene. | Can be improved by using an optimal excess of alkene. |

| Reaction Time | 1 - 24 hours | Increases with time to a plateau. | Can decrease with very long reaction times due to byproduct formation. |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. For the production of this compound, several green chemistry principles can be applied.

The use of heterogeneous catalysts, as mentioned earlier, is a key strategy for a greener process, as it simplifies catalyst recovery and reuse, reducing waste orgsyn.org. Furthermore, exploring the use of bio-based 2,7-octadiene, if available, would significantly improve the sustainability profile of the final product.

Another area of focus is the use of greener solvents. While the ene reaction can often be performed neat, in some cases, a solvent is used to improve heat transfer and control viscosity. The selection of a solvent with a good environmental, health, and safety profile is crucial. Research into the synthesis of other succinic anhydride derivatives has explored the use of solvents like ethyl acetate, which is considered a greener alternative to more hazardous solvents like toluene or DMF acs.org. The development of solvent-free reaction conditions remains the most desirable approach from a green chemistry perspective.

Strategies for Mitigating Side Reactions and Enhancing Purity

Several side reactions can occur during the synthesis of this compound, leading to reduced yield and purity. The most common side reactions include the polymerization of maleic anhydride and the ene reactant, as well as the formation of other adducts uoc.gr.

To mitigate these side reactions, several strategies can be employed:

Use of Inhibitors: The addition of polymerization inhibitors, such as hydroquinone or phenothiazine, can effectively suppress the formation of polymeric byproducts core.ac.uk.

Controlled Reaction Conditions: Careful control of temperature and reaction time is crucial to minimize the formation of degradation products core.ac.ukresearchgate.net.

Purification Techniques: After the reaction, the crude product mixture typically contains unreacted starting materials, the desired product, and various byproducts. Purification is often achieved through distillation under reduced pressure to separate the volatile unreacted starting materials from the less volatile product acs.org. Other purification methods may include filtration to remove solid byproducts or crystallization googleapis.comorgsyn.org. In some cases, washing the crude product with water can help to remove unreacted maleic anhydride by converting it to maleic acid, which can then be separated core.ac.uk. The unreacted succinic anhydride can be converted to succinic acid, which can be removed by extraction with a basic aqueous solution quora.comquora.com.

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Polymerization | Formation of long-chain polymers from maleic anhydride or 2,7-octadiene. | Addition of polymerization inhibitors (e.g., hydroquinone). |

| Isomerization | Isomerization of the diene reactant or the product. | Optimization of reaction temperature and time. |

| Decomposition | Thermal degradation of reactants or product at high temperatures. | Use of catalysts to lower reaction temperature; shorter reaction times. |

Mechanistic Investigations of Reactions Involving 2,7 Octadien 1 Yl Succinic Anhydride

Detailed Ene Reaction Mechanism Studies

The formation of (2,7-Octadien-1-yl)succinic anhydride (B1165640) itself occurs via an ene reaction between an isomerized octadiene and maleic anhydride. wikipedia.orgtaylorandfrancis.com This class of reactions is a primary pathway for many subsequent transformations as well.

Pericyclic Mechanisms and Transition State Analysis

The ene reaction is classified as a pericyclic reaction, meaning it proceeds through a concerted, cyclic transition state where bond formation and bond breaking occur simultaneously. researchgate.net Kinetic studies of the reaction between maleic anhydride and various alkenes support a concerted mechanism, as evidenced by the lack of significant solvent effects and the observation of second-order kinetics.

The reaction is characterized by a highly ordered, six-membered transition state. Computational and experimental studies on similar systems suggest that for the reaction to proceed, the components must achieve a specific orientation. researchgate.netnih.gov For the reaction between maleic anhydride (the enophile) and an alkene (the ene), two primary transition states are considered: endo and exo. The stereochemical outcome of the reaction is determined by which of these transition states is lower in energy. For many simple alkenes reacting with maleic anhydride, the exo transition state is favored, leading to the trans configuration in the resulting alkenylsuccinic anhydride.

Role of Allylic Hydrogen Transfer

A defining feature of the ene reaction is the transfer of a hydrogen atom from an allylic position on the ene component to the enophile. In the formation of (2,7-Octadien-1-yl)succinic anhydride, a hydrogen atom on the carbon adjacent to one of the double bonds in octadiene is transferred to the maleic anhydride molecule. This hydrogen transfer is a critical part of the concerted mechanism, occurring in concert with the formation of a new carbon-carbon sigma bond and the reorganization of the pi bonds. The acidity and accessibility of this allylic hydrogen are key factors influencing the reaction rate and efficiency.

Influence of Enophile and Ene Compound Structures

The structure and electronic properties of both the ene (the octadienyl chain) and the enophile (the succinic anhydride moiety or its precursor, maleic anhydride) significantly impact the reaction's kinetics and selectivity.

Electronic Effects: Ene reactions are generally favored when the ene component is electron-rich and the enophile is electron-poor. The double bonds in the octadienyl chain provide the necessary electron density for the ene component.

Steric Effects: The steric bulk of substituents on both reactants can influence the favored transition state. For example, studies on the reaction of maleic anhydride with cis and trans isomers of internal alkenes showed different activation energies. The greater steric hindrance in the cis-alkene was proposed to favor an endo transition state, whereas the trans-alkene favored the exo pathway. This highlights how the geometry of the dienyl chain in this compound can dictate reaction outcomes.

Radical Pathways and Their Implications

While the ene reaction is predominantly a concerted pericyclic process, the potential for radical pathways exists, particularly under conditions of high temperature often used in the synthesis of ASAs. The formation of polymeric byproducts during ASA production is sometimes attributed to competing radical polymerization reactions. wikipedia.org

However, kinetic studies have shown that the presence of free-radical inhibitors often has a negligible effect on the rate of the primary ene reaction. This suggests that while radical side-reactions can occur and have implications for product purity and yield, they are not the main mechanistic pathway for the formation of the desired alkenylsuccinic anhydride. The primary implication of these radical pathways is the need to carefully control reaction conditions (e.g., by using polymerization inhibitors) to minimize the formation of undesirable, often sticky, polymeric materials. wikipedia.org

Annulation Reactions with Succinic Anhydride Derivatives (e.g., with 1,3-Azadienes)

Succinic anhydride and its derivatives can participate in annulation reactions, which are processes that form a new ring onto a molecule. A notable example is the formal [4+2] cycloaddition reaction with 1,3-azadienes. This reaction provides a stereocontrolled route to valuable nitrogen-containing heterocyclic compounds like allylic 2-oxopyrrolidines. wikipedia.orgprinceton.edu

The reaction proceeds with high chemoselectivity, where the nucleophilic nitrogen of the azadiene attacks one of the carbonyl groups of the anhydride. This is followed by a series of steps leading to a ring-closed product. The process is modular and can produce complex molecules with multiple contiguous stereocenters. wikipedia.orgwikipedia.org The nature of the substituent on the nitrogen atom of the 1,3-azadiene has been found to have a profound effect on both reactivity and selectivity. wikipedia.org

| Feature | Observation | Reference |

|---|---|---|

| Reaction Type | Formal [4+2] cycloaddition/annulation. | wikipedia.org |

| Products | Forms allylic 2-oxopyrrolidines (γ-lactams) bearing contiguous stereocenters. | wikipedia.orgwikipedia.orgprinceton.edu |

| Selectivity | The reaction is highly chemoselective and diastereoselective. | wikipedia.orgwikipedia.org |

| Substrate Scope | The nitrogen substituent on the 1,3-azadiene significantly affects reactivity; N-aryl azadienes can be problematic. | wikipedia.org |

| Scalability | The reaction is scalable and allows for post-diversification of the products. | wikipedia.orgprinceton.edu |

Other Reaction Mechanisms (e.g., Michael Addition, Hydrosilylation)

Beyond the ene reaction, the functional groups in this compound allow for other transformations.

Michael Addition: The Michael reaction is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.orgresearchgate.net While this compound itself is not an α,β-unsaturated carbonyl, its precursor, maleic anhydride, is a classic Michael acceptor. Nucleophiles can add to one of the double bond carbons of maleic anhydride. Furthermore, the succinic anhydride moiety can be used to generate stabilized carbanions (Michael donors) which can then react with other α,β-unsaturated systems. youtube.com The mechanism involves the formation of an enolate or other stabilized nucleophile, which then attacks the β-carbon of the Michael acceptor. acs.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, like the C=C double bonds in the octadienyl chain. wikipedia.org The reaction is typically catalyzed by transition metal complexes, most famously those containing platinum (e.g., Karstedt's catalyst), but catalysts based on more earth-abundant metals like cobalt and nickel are also effective. wikipedia.orglibretexts.org The most widely accepted mechanism is the Chalk-Harrod mechanism. wikipedia.org This process involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene (a double bond from the octadienyl chain) to the metal complex.

Insertion of the alkene into the metal-hydride bond (or sometimes the metal-silyl bond).

Reductive elimination of the resulting alkyl-silyl species from the metal, regenerating the catalyst and yielding the final product.

This reaction typically results in anti-Markovnikov addition, placing the silicon atom at the terminal carbon of a double bond. wikipedia.orglibretexts.org For a molecule like this compound, hydrosilylation offers a pathway to introduce silicon-containing functional groups onto the alkenyl side chain, which can be used to further modify the compound's properties.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Maleic anhydride |

| 2-oxopyrrolidines |

| γ-lactams |

| 2-oxopiperidines |

Polymerization and Copolymerization Studies

Functionalization of Polyolefins via Grafting and Ene Reactions

The introduction of polar functional groups onto non-polar polyolefin backbones is a critical industrial process for improving properties such as adhesion, compatibility, and printability. (2,7-Octadien-1-yl)succinic anhydride (B1165640) is a promising candidate for this purpose through grafting and ene reactions.

Grafting reactions typically involve the use of a free-radical initiator to create reactive sites on the polyolefin chain (e.g., polyethylene (B3416737) or polypropylene). These macroradicals can then react with the double bonds of (2,7-octadien-1-yl)succinic anhydride, covalently attaching the anhydride group to the polyolefin backbone. This process is often carried out in a melt extruder. The grafting of maleic anhydride onto polyethylene is a well-established industrial process that provides a model for the potential grafting of this compound. cmu.edunih.gov

The ene reaction is another pathway for the functionalization of polyolefins that have some degree of unsaturation. This reaction involves the addition of the succinic anhydride group (the "enophile") to an allylic C-H bond of the polyolefin (the "ene").

Table 2: Comparison of Polyolefin Functionalization Methods

| Method | Description | Typical Conditions | Result |

| Radical Grafting | Free-radical initiated addition of the monomer to the polyolefin backbone. | Melt extrusion with peroxide initiator. | Polyolefin-g-(2,7-octadien-1-yl)succinic anhydride |

| Ene Reaction | Reaction of the anhydride with an allylic C-H bond on the polyolefin. | High temperature. | Polyolefin with covalently bonded succinic anhydride groups. |

Design and Synthesis of Novel Polymer Architectures

The bifunctionality of this compound makes it a unique building block for the synthesis of complex polymer architectures, such as star and dendritic polymers.

Star polymers consist of multiple linear polymer arms radiating from a central core. nih.gov this compound could be used to create star polymers through various strategies. For example, a multifunctional initiator could be used to initiate the polymerization of the dienyl groups, leading to a star polymer with anhydride functionalities in the arms. Alternatively, the anhydride group could be used in a core-first approach, where a multifunctional core reacts with the anhydride to initiate the growth of polymer arms.

Dendritic polymers, including dendrimers and hyperbranched polymers, are highly branched macromolecules with a large number of terminal functional groups. thno.org The structure of this compound lends itself to the synthesis of such architectures. For instance, a step-wise divergent synthesis could involve the reaction of the anhydride with a multifunctional core, followed by the polymerization of the dienyl groups and subsequent functionalization to create branching points for the next generation. The synthesis of dendritic polymers from monomers like glycerol (B35011) and succinic acid provides a conceptual framework for how this compound could be utilized.

Crosslinked Polymer Networks

The incorporation of this compound into polymer structures offers a versatile platform for the development of crosslinked networks. The presence of two distinct reactive sites—the anhydride group and the terminal double bonds of the octadienyl chain—allows for multiple crosslinking strategies. These networks can be designed to exhibit a range of mechanical and thermal properties, making them suitable for various applications.

One primary method for forming crosslinked networks from polymers containing this compound is through the reaction of the pendant alkenyl groups. These double bonds can undergo crosslinking via mechanisms such as free radical polymerization, often initiated by thermal or photochemical means. For instance, biodegradable poly(ester anhydride) networks have been successfully synthesized using alkenylsuccinic anhydride functionalized poly(ε-caprolactone) precursors. nih.gov In these systems, the precursors are first methacrylated and then crosslinked using visible light at room temperature. nih.gov The resulting networks exhibit properties that are dependent on the architecture of the polymer precursors (e.g., linear vs. star-shaped), with star-shaped precursors generally leading to higher gel contents and crosslinking densities. nih.gov

The anhydride ring itself provides another avenue for crosslinking. It can react with various nucleophiles, such as diols or diamines, in a ring-opening reaction to form ester or amide linkages, respectively. This process can be used to create crosslinked structures if a multifunctional co-monomer is employed. For example, poly(anhydride-co-imides) can be formed, and if a diamine is used as a crosslinking agent, a network structure can be achieved. The reactivity of the anhydride ring allows for the formation of covalent adaptable networks (CANs), where the dynamic nature of the bonds can impart properties like self-healing and malleability. mdpi.com

Dual-crosslinked networks, which utilize both the alkenyl and anhydride functionalities, can also be developed. mdpi.com This approach allows for the creation of materials with tailored properties, where one type of crosslink might provide initial dimensional stability while the other allows for stimuli-responsive behavior. mdpi.com The combination of different crosslinking chemistries within a single material can lead to sophisticated and adaptable polymer networks. mdpi.com

The table below summarizes the effect of precursor architecture on the properties of crosslinked networks based on a study of alkenylsuccinic anhydride functionalized poly(ε-caprolactone).

| Precursor Architecture | Gel Content (%) | Crosslinking Density (mol/m³) |

| Linear | 85-90 | 150-200 |

| Star-shaped | >95 | 250-350 |

Data based on findings for alkenylsuccinic anhydride functionalized poly(ε-caprolactone) precursors, which serve as a model for the behavior of this compound-derived polymers. nih.gov

Structure-Property Relationships in this compound-Derived Polymers

The long, flexible C8 alkenyl chain of this compound generally imparts a lower glass transition temperature (Tg) and increased hydrophobicity to the polymer compared to polymers derived from succinic anhydride alone. nih.gov This increased chain mobility can result in softer, more elastomeric materials. In studies of related poly(ester anhydride) networks, the presence of an alkenyl chain was found to slow the in vitro erosion rate of the polymer. nih.gov This is attributed to the hydrophobic nature of the hydrocarbon chain, which hinders water penetration into the polymer matrix.

The anhydride linkage is known to be hydrolytically labile, which is a key feature for creating biodegradable polymers. nih.gov The rate of degradation can be tuned by copolymerizing this compound with other, more stable monomers. For instance, copolymerization with aromatic diacids can increase the mechanical strength and thermal stability of the resulting polyanhydride, while also slowing down the degradation rate. nih.gov Aliphatic polyanhydrides, in contrast, tend to have lower melting points and glass transition temperatures due to the high mobility of the aliphatic chains. nih.gov

The presence of double bonds in the octadienyl side chain offers a site for post-polymerization modification and crosslinking. As discussed in the previous section, crosslinking significantly impacts the polymer's properties. Increased crosslink density generally leads to higher mechanical strength, increased thermal stability, and reduced solubility. The ability to control the extent of crosslinking allows for the fine-tuning of the material's properties to suit specific applications.

The table below illustrates the general relationship between structural components and polymer properties in polyanhydrides, which is applicable to polymers derived from this compound.

| Structural Feature | Effect on Polymer Properties |

| Long Aliphatic Chains (e.g., octadienyl) | Increased flexibility, lower Tg, increased hydrophobicity, slower degradation. nih.govnih.gov |

| Anhydride Linkages | Hydrolytic instability, biodegradability. nih.gov |

| Aromatic Co-monomers | Increased mechanical strength, higher Tg, increased thermal stability, slower degradation. nih.gov |

| Crosslinking | Increased mechanical strength, increased thermal stability, decreased solubility, altered degradation kinetics. nih.gov |

An exploration of the functionalization strategies and derivative synthesis of this compound reveals a versatile platform for chemical modification. The compound's structure, featuring both a reactive anhydride ring and two alkene linkages, allows for a variety of chemical transformations. These modifications can be directed at either the anhydride moiety or the octadienyl side chain, enabling the synthesis of a diverse range of derivatives with tailored properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2,7-Octadien-1-yl)succinic Anhydride (B1165640). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the octadienyl chain and the succinic anhydride ring.

In ¹H NMR spectroscopy, specific proton signals are indicative of the different parts of the molecule. The olefinic protons of the dienyl side chain are expected to produce signals in the chemical shift range of δ 5.2–5.8 ppm. The protons on the furan (B31954) ring of the succinic anhydride moiety typically appear at approximately δ 3.1–3.3 ppm. The remaining aliphatic protons of the octadienyl chain would be observed further upfield.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning specific proton and carbon signals and confirming the connectivity between the octadienyl substituent and the succinic anhydride ring. For reaction monitoring, the disappearance of signals corresponding to the starting materials and the appearance of the characteristic peaks of the product can be tracked over time to determine reaction completion.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for (2,7-Octadien-1-yl)succinic Anhydride

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Olefinic Protons (C=CH) | 5.2 – 5.8 |

| Furan Ring Protons (CH) | 3.1 – 3.3 |

| Aliphatic Protons (CH₂) | 1.2 – 2.5 |

Note: These are generalized predicted values; actual experimental values may vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The presence of the anhydride and alkenyl groups gives rise to characteristic absorption bands in the infrared spectrum.

The most prominent peaks for the anhydride group are the symmetric and asymmetric C=O stretching vibrations, which are typically observed around 1850 cm⁻¹ and 1780 cm⁻¹. Another key indicator of the anhydride functional group is the C-O-C stretching vibration, which appears in the fingerprint region. The presence of the dienyl side chain is confirmed by the C=C stretching vibration, which is expected around 1640 cm⁻¹.

During the synthesis of this compound, FTIR can be used to monitor the progress of the reaction. This is achieved by observing the disappearance of the characteristic absorption bands of the reactants and the simultaneous appearance of the key absorption bands of the product.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride | Asymmetric C=O Stretch | ~1850 |

| Anhydride | Symmetric C=O Stretch | ~1780 |

| Alkene | C=C Stretch | ~1640 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 208.11 g/mol .

In addition to the molecular ion, mass spectrometry can provide structural information through the analysis of fragment ions. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as CO and CO₂ from the anhydride ring, as well as cleavage of the octadienyl side chain. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 209.11722 |

| [M+Na]⁺ | 231.09916 |

| [M-H]⁻ | 207.10266 |

| [M+NH₄]⁺ | 226.14376 |

Data sourced from PubChemLite. scbt.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for the separation of its potential isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for this purpose.

For GC analysis, derivatization of the anhydride may be necessary to improve its volatility and thermal stability. The choice of a suitable column, such as a non-polar or medium-polarity capillary column, is crucial for achieving good separation of the main compound from any impurities or byproducts. When coupled with a mass spectrometer (GC-MS), this technique allows for the identification of the separated components.

HPLC is another valuable tool, particularly for the analysis of less volatile or thermally sensitive compounds. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be effective for purity assessment. The presence of isomers, such as those with different double bond positions in the octadienyl chain, may require optimization of the chromatographic conditions or the use of specialized chiral columns for their separation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reaction mechanisms and energetics of chemical reactions. The formation of (2,7-Octadien-1-yl)succinic Anhydride (B1165640) typically proceeds via an "ene" reaction between an octadiene isomer (like 1,7-octadiene) and maleic anhydride.

A comprehensive theoretical analysis of the Alder-ene reaction between maleic anhydride and various olefins has been performed using DFT at the mpw1pw91/6-311g(d) level of theory. luisrdomingo.comnih.govsurrey.ac.uk These studies indicate that the thermal ene reaction is a viable pathway, and the calculations can help to exclude possible side reactions at moderate temperatures. luisrdomingo.comnih.govsurrey.ac.uk

Recent DFT studies on closely related alkenyl succinic anhydrides, such as octenyl succinic anhydride (OSA) and hexenyl succinic anhydride (HSA), provide valuable data on their electronic properties and stability. ppor.azppor.az Using the B3LYP level of theory with a 6-31G(d,p) basis set, the optimized molecular geometries and various quantum-chemical parameters have been calculated. ppor.az These calculations reveal that such compounds are highly stable, which is indicated by a large HOMO-LUMO energy gap. ppor.azppor.az For octenyl succinic anhydride, the calculated energy gap (ΔE) is 6.247 eV. ppor.azppor.az

Interactive Data Table: Quantum-Chemical Parameters for Octenyl Succinic Anhydride (a close analog)

Below is a table of calculated quantum-chemical parameters for octenyl succinic anhydride, which serves as a representative model for (2,7-Octadien-1-yl)succinic Anhydride.

| Parameter | Value | Unit |

| HOMO Energy (EHOMO) | -7.218 | eV |

| LUMO Energy (ELUMO) | -0.971 | eV |

| Energy Gap (ΔE) | 6.247 | eV |

| Ionization Potential (I) | 7.218 | eV |

| Electron Affinity (A) | 0.971 | eV |

| Chemical Hardness (η) | 3.1235 | eV |

| Chemical Softness (S) | 0.3201 | eV-1 |

| Electronegativity (χ) | 4.0945 | eV |

| Chemical Potential (μ) | -4.0945 | eV |

| Electrophilicity Index (ω) | 2.678 | eV |

Data sourced from DFT calculations on octenyl succinic anhydride. ppor.azppor.az

Molecular Dynamics Simulations

For instance, MD simulations have been performed on the parent compound, succinic anhydride, to study its behavior in the crystalline and liquid states. nih.gov These simulations, using a specifically adapted force field, can model molecular motion, rotational diffusion, and even the process of melting. nih.gov A simulation of succinic anhydride in a nonpolar solvent was used to investigate aggregation processes that lead to crystal nucleation. nih.gov

For this compound, an MD simulation would typically involve:

Force Field Selection: Choosing a suitable force field (e.g., CHARMM, AMBER, OPLS) that accurately describes the intramolecular and intermolecular interactions of the molecule.

System Setup: Placing one or more molecules in a simulation box, often with a solvent (e.g., water, or an organic solvent) to mimic experimental conditions.

Simulation Run: Solving Newton's equations of motion for the system over a period of time, generating a trajectory of atomic positions and velocities.

Quantum Chemical Analysis of Reactivity

The reactivity of this compound and its precursors can be analyzed in detail using quantum chemical methods. This analysis often involves concepts from Conceptual Density Functional Theory (DFT), which uses various indices to predict and rationalize chemical reactivity. nih.govchempedia.info

Frontier Molecular Orbital (FMO) Theory: The ene reaction between an octadiene and maleic anhydride can be analyzed using FMO theory. surrey.ac.ukyoutube.com The reaction is typically a "normal electron demand" process, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ene (the octadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the enophile (maleic anhydride) is dominant. chegg.com The energy gap between these orbitals is a key indicator of reactivity; a smaller HOMO-LUMO gap generally corresponds to a more facile reaction. researchgate.net For the related reaction of maleic anhydride with 2,4-hexadien-1-ol, the HOMO-LUMO gap is a critical factor in determining the reaction's feasibility. researchgate.net

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. Softness is the reciprocal of hardness (S = 1/η). "Soft" molecules tend to be more reactive. ppor.azppor.az The calculated data for octenyl succinic anhydride (η = 3.1235 eV) suggests it is a relatively soft and thus reactive molecule. ppor.azppor.az

Electronegativity (χ) : This is the power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : This index, defined by Parr as ω = μ² / (2η), where μ is the chemical potential (μ = -χ), measures the stabilization in energy when the system acquires an additional electronic charge from the environment. chempedia.infoscielo.org.mx The high electrophilicity index of octenyl succinic anhydride (ω = 2.678 eV) indicates its strong electrophilic character, which is a key feature of its reactivity. ppor.azppor.az

By applying these quantum chemical tools, a detailed and predictive understanding of the reactivity of this compound can be achieved, guiding its synthesis and application.

Emerging Research Showcases Potential of this compound and Related Compounds in Advanced Materials

This compound, a specific type of alkenyl succinic anhydride (ASA), is part of a class of chemical compounds drawing interest for their versatile applications. While detailed research focusing solely on this compound is limited, the broader family of ASAs is the subject of ongoing research and development, particularly in the realms of bio-based materials, smart polymers, and advanced catalysis. These areas of study highlight the potential pathways for the application and transformation of this and related succinic anhydride derivatives.

Emerging Research Directions

The future of (2,7-Octadien-1-yl)succinic anhydride (B1165640) and its analogues is being shaped by innovative research aimed at sustainability, advanced functionalities, and efficient chemical transformations.

The push for sustainability in the chemical industry has spurred significant research into bio-based monomers as alternatives to petroleum-derived products. researchgate.net Alkenyl succinic anhydrides, traditionally synthesized from petrochemical olefins, are now being produced from renewable resources. core.ac.uk Research has demonstrated the successful synthesis of ASAs from the methyl esters of high-oleic sunflower oil through an ene-reaction with maleic anhydride. core.ac.uk This approach aligns with the growing demand for green chemicals and biodegradable polymers. globalgrowthinsights.com

Succinic acid itself is recognized as a key platform chemical that can be produced via fermentation of renewable biomass. researchgate.net This bio-based succinic acid can then be used to create a variety of chemical intermediates and polymers, including polyesters and polyamides. researchgate.netfraunhofer.de The development of bio-based ASAs from sources like vegetable oils presents a significant step toward creating more environmentally friendly materials for a range of applications. core.ac.uk For instance, the global market for ASAs is seeing an increase in research and development focused on bio-based variants, with over a quarter of producers investing in these greener alternatives. globalgrowthinsights.com

The following table summarizes experimental conditions for the synthesis of bio-based ASA from high-oleic sunflower oil methyl esters (SME).

| Molar Ratio (Maleic Anhydride/SME) | Temperature (°C) | Reaction Time (hours) | ASA Yield (%) |

| 1.2 - 1.35 | 220 - 235 | 8 - 10 | < 55 |

| 1.5 - 1.7 | 240 - 250 | 8 | > 70 |

| Data derived from a study on the synthesis of ASAs in a xylene medium, indicating a compromise between yield and the minimization of side products at lower temperatures and ratios. core.ac.uk |

Alkenyl succinic anhydrides are being explored for their role in creating "smart" or responsive materials. The reactivity of the anhydride group allows for the grafting of these molecules onto polymer backbones, such as polysaccharides, thereby altering their properties. mdpi.com For example, the modification of cashew gum, a water-soluble biopolymer, with octenyl succinic anhydride imparts hydrophobic characteristics to the polymer. mdpi.com This modification can create amphiphilic structures that exhibit surfactant-like behavior, which is useful for creating polymeric emulsifiers, thickeners, and compatibilizers. mdpi.com

The incorporation of ASA into polymer structures can create systems that respond to external stimuli, such as pH. The anhydride ring can be opened via hydrolysis, leading to the formation of two carboxylic acid groups. This transformation changes the polarity and solubility of the polymer, a property that can be harnessed in applications like controlled-release drug delivery systems or pH-responsive coatings. While specific research into (2,7-Octadien-1-yl)succinic anhydride for smart materials is not widely documented, the principles established with other ASAs suggest a promising avenue for investigation. A patent for polymers derived from ASAs and other vinyl monomers highlights their utility as thickeners and in coatings, which could be extended to responsive systems. google.com

Efficient and selective chemical transformations are key to unlocking the full potential of this compound. Research in catalysis for related succinic anhydride compounds focuses on both their synthesis and subsequent conversion.

The synthesis of ASAs is typically an ene reaction between an olefin and maleic anhydride, often requiring high temperatures. core.ac.ukwikipedia.org Innovations in catalyst design aim to lower the reaction temperature and improve selectivity, potentially using silicate (B1173343) or silica (B1680970) gel catalysts. google.com For the transformation of the succinic anhydride moiety itself, catalytic hydrogenation is a key process. Industrially, succinic anhydride is produced by the catalytic hydrogenation of maleic anhydride. wikipedia.org Research has explored various catalysts for this type of reaction, including metallic nickel catalysts and palladium-based systems, which have shown high conversion and selectivity. researchgate.net

Another area of catalytic research is the double carbonylation of epoxides to form succinic anhydrides, a process made possible by bimetallic catalysts that are active for both epoxide and subsequent β-lactone carbonylation. nih.gov Furthermore, the selective hydrogenation of the alkenyl chain of this compound without affecting the anhydride ring is another potential area for catalyst development. This would allow for the tuning of the hydrophobic side chain, leading to materials with tailored properties. Studies on the hydrogenation of succinic acid to products like γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB) using copper and iron catalysts on a ceria support highlight the ongoing efforts to develop efficient catalytic systems for anhydride and carboxylic acid transformations. srce.hr

The following table lists catalysts investigated for related anhydride synthesis and transformations.

| Reaction | Catalyst System | Key Findings |

| Maleic Anhydride Hydrogenation | Raney Ni | 99.6% conversion and 100% selectivity to succinic anhydride in acetic anhydride solvent. researchgate.net |

| Epoxide Double Carbonylation | [(ClTPP)Al(THF)2]+[Co(CO)4]- | Efficient one-pot conversion of various epoxides to succinic anhydrides. nih.gov |

| Succinic Acid Hydrogenation | Cu/CeO2 | Formation of γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL). srce.hr |

| ASA Synthesis | Silica Gel / Silicates | Used as catalysts for the reaction of internal olefins with maleic anhydride. google.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,7-Octadien-1-yl)succinic Anhydride, and how can purity be validated?

- Synthesis Methods : The compound is typically synthesized via alkylation of maleic anhydride with 1,7-octadiene under high-temperature and high-pressure conditions. Catalysts such as boric acid may improve yield and reduce by-products .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks, such as the anhydride carbonyl group (~170 ppm in ¹³C NMR) and olefinic protons (~5.3 ppm in ¹H NMR) .

Q. How can researchers characterize the amphiphilic properties of this compound?

- Methodology : Measure critical micelle concentration (CMC) using surface tension tensiometry or fluorescence spectroscopy with pyrene as a probe. Dynamic light scattering (DLS) can determine micelle size distribution. Hydrophilic-lipophilic balance (HLB) calculations based on molecular structure provide theoretical insights .

Q. What solvent systems are optimal for reactions involving this compound?

- Solubility Data : The compound’s solubility varies with solvent polarity. Apelblat and Buchwski–Ksiazaczak λh equations model solubility in binary solvent mixtures (e.g., acetone + ethyl acetate). For esterification reactions, weakly alkaline aqueous systems (pH 8.5–9.0) are preferred to stabilize the anhydride while avoiding hydrolysis .

Advanced Research Questions

Q. How do reaction parameters influence the esterification efficiency of this compound with polysaccharides?

- Key Variables :

- pH : Maintain pH 8.5–9.0 to balance anhydride reactivity and starch stability.

- Temperature : Optimize between 22–27°C to prevent thermal degradation.

- Reagent Ratios : Higher anhydride-to-substrate ratios reduce efficiency due to steric hindrance; incremental addition improves yield.

- Time : Reactions >48 hours may decrease substitution due to hydrolysis .

Q. What mechanistic insights explain the reactivity of this compound in copolymer synthesis?

- Reaction Pathways : The anhydride undergoes ring-opening reactions with nucleophiles (e.g., hydroxyl or amine groups). In polymer synthesis, 4-dimethylaminopyridine (DMAP) catalyzes esterification, confirmed by ¹H NMR via disappearance of the anhydride’s methine proton (δ4.35) and emergence of methylene protons (δ2.68) .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR to track carbonyl group consumption. Computational modeling (DFT) predicts activation energies for nucleophilic attack .

Q. How does the alkenyl chain length in succinic anhydride derivatives affect material properties?

- Comparative Analysis : Longer chains (e.g., C18 vs. C8) reduce esterification efficiency due to steric effects but enhance hydrophobicity in modified starches. Use contact angle measurements and X-ray diffraction (XRD) to correlate chain length with crystallinity and emulsification capacity .

Q. What strategies resolve contradictions in reported thermochemical data for succinic anhydride derivatives?

- Data Reconciliation : Cross-reference combustion enthalpy values (e.g., from Verkade and Hartman, 1933) with modern differential scanning calorimetry (DSC). Account for impurities by repeating experiments under inert atmospheres and validating via elemental analysis .

Methodological Resources

- Spectroscopic Libraries : NIST Chemistry WebBook provides reference IR and NMR spectra for structural validation .

- Reaction Optimization : Use Box-Behnken or central composite design (CCD) to systematically vary parameters (pH, temperature, time) and model responses (e.g., DS) .

- Safety Protocols : Handle the compound under fume hoods due to irritant properties (Risk Code: 36/38). Use PPE and neutralize waste with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.